2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide
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Overview
Description
2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group, a methylpiperidinyl group, and an isonicotinamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Preparation Methods
The synthesis of 2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of cyclopropylmethanol with isonicotinoyl chloride to form an intermediate, which is then reacted with 1-methylpiperidine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
When compared to similar compounds, 2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine
- 2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)benzamide These compounds share structural similarities but differ in their specific chemical properties and biological activities, making this compound a distinct and valuable compound for research .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-19-8-5-14(6-9-19)18-16(20)13-4-7-17-15(10-13)21-11-12-2-3-12/h4,7,10,12,14H,2-3,5-6,8-9,11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJDYHKUZAZBFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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